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molecular formula C9H10N4 B1385690 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152841-31-0

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Cat. No. B1385690
M. Wt: 174.2 g/mol
InChI Key: CJIHPWPQPCVINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073926B2

Procedure details

A solution of 4-[(4-nitro-1H-pyrazol-1-yl)methyl]pyridine (247 mg, 1.21 mmol) in methanol (10 mL) is hydrogenated over 10% palladium on carbon (30 mg) under balloon pressure for 3 h. The mixture is filtered through Celite® and the filtrate is concentrated under reduced pressure. The residue is purified via flash column chromatography using a gradient elution of 0-10% CH2Cl2/methanol to afford the title compound as a brown oil (198 mg, 94%).
Name
4-[(4-nitro-1H-pyrazol-1-yl)methyl]pyridine
Quantity
247 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH:8]=1)([O-])=O>CO.[Pd]>[N:13]1[CH:14]=[CH:15][C:10]([CH2:9][N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
4-[(4-nitro-1H-pyrazol-1-yl)methyl]pyridine
Quantity
247 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified via flash column chromatography
WASH
Type
WASH
Details
a gradient elution of 0-10% CH2Cl2/methanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CN1N=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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